REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([C:12]([O:14]C)=O)=[N:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[F:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][NH2:22])=[CH:19][CH:18]=1>CO>[F:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][NH:22][C:12]([C:3]2[C:2]([OH:1])=[C:11]3[C:6]([CH:7]=[CH:8][CH:9]=[N:10]3)=[CH:5][N:4]=2)=[O:14])=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC=C2C=CC=NC12)C(=O)OC
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
to evaporate until the total volume was approximately 30 mL
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 5 hours more
|
Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
a white solid precipitated
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
the solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with a minimum of MeOH
|
Type
|
CUSTOM
|
Details
|
dried on the pump
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CNC(=O)C2=NC=C3C=CC=NC3=C2O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |